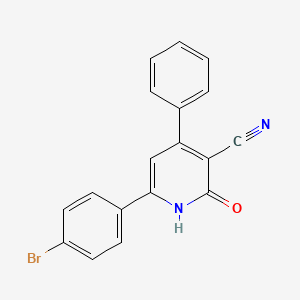

6-(4-Bromophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile

Description

Properties

Molecular Formula |

C18H11BrN2O |

|---|---|

Molecular Weight |

351.2 g/mol |

IUPAC Name |

6-(4-bromophenyl)-2-oxo-4-phenyl-1H-pyridine-3-carbonitrile |

InChI |

InChI=1S/C18H11BrN2O/c19-14-8-6-13(7-9-14)17-10-15(12-4-2-1-3-5-12)16(11-20)18(22)21-17/h1-10H,(H,21,22) |

InChI Key |

OBUFZKRFNYRUQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC(=C2)C3=CC=C(C=C3)Br)C#N |

Origin of Product |

United States |

Preparation Methods

Reflux Condensation Method in Ethanol

A widely reported and reproducible method involves heating a mixture of p-bromoacetophenone, an appropriate aromatic aldehyde, malononitrile, and ammonium acetate in ethanol under reflux conditions for 18–24 hours. The key steps are:

-

- p-Bromoacetophenone (2.5 mmol)

- Aromatic aldehyde (2.5 mmol) — typically benzaldehyde for the 4-phenyl substituent

- Malononitrile (0.16 g, 2.5 mmol)

- Ammonium acetate (1.54 g, 20 mmol)

- Ethanol solvent (50 mL)

-

- The mixture is heated under reflux for 18–24 hours.

- Upon completion, the reaction mixture is cooled.

- The precipitate formed is filtered and washed with ethanol and water.

- The crude product is dried and recrystallized from a DMF/ethanol mixture (1:2 v/v) to enhance purity.

-

- This method generally provides good yields of the target compound.

- Purification by recrystallization ensures removal of impurities.

This method is described in studies focusing on 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles synthesis and their biological evaluation.

Multi-Component One-Pot Reaction

An alternative approach is a one-pot three-component reaction involving:

- Chalcone or substituted acetophenone

- Cyanoacetamide or malononitrile

- Ammonium acetate as a catalyst

Conducted typically in solvents like DMSO or ethanol under reflux, this method facilitates the direct formation of the dihydropyridine ring system with high atom economy. Elemental sulfur has been used as a catalyst in related syntheses to promote cyclization.

Reaction Mechanism Overview

- Step 1: Knoevenagel condensation between the aromatic aldehyde and malononitrile forms an α,β-unsaturated nitrile intermediate.

- Step 2: Michael addition of the acetophenone derivative to the intermediate.

- Step 3: Intramolecular cyclization facilitated by ammonium acetate provides the dihydropyridine ring.

- Step 4: Tautomerization and oxidation steps yield the 2-oxo functionality.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol (anhydrous or absolute) | Good solubility and reflux capability |

| Temperature | Reflux (78 °C for ethanol) | Ensures completion of condensation |

| Reaction Time | 18–24 hours | Longer times favor higher yields |

| Catalyst | Ammonium acetate (20 mmol) | Acts as nitrogen source and catalyst |

| Purification | Recrystallization from DMF/ethanol (1:2) | Removes impurities, improves crystal quality |

Industrial and Scale-Up Considerations

- Continuous flow reactors can be employed to improve heat and mass transfer, optimizing reaction time and yield.

- Use of automated systems and catalyst recycling enhances reproducibility and reduces waste.

- Solvent recovery and green chemistry principles are applied to minimize environmental impact.

Analytical and Characterization Data

The synthesized compound is characterized by:

- Melting point determination

- NMR spectroscopy confirming the dihydropyridine ring and substituents

- Mass spectrometry verifying molecular weight (351.2 g/mol)

- Elemental analysis for purity

- X-ray crystallography in some cases to confirm molecular structure.

Summary Table of Preparation Methods

Research Findings and Notes

- The presence of the 4-bromophenyl group is critical for biological activity and influences reaction kinetics.

- Use of ammonium acetate is essential for nitrogen incorporation and ring closure.

- Reaction times and solvent choice significantly affect yield and purity.

- The compound can be further functionalized via substitution reactions at the bromine site for derivative synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 6-(4-Bromophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile as an anticancer agent. The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been evaluated against breast cancer (MCF-7) and colon cancer (HCT-15) cell lines, showing promising results that indicate its potential as a therapeutic agent in cancer treatment .

Anticonvulsant Properties

The compound has also been investigated for its anticonvulsant properties. In preclinical models, it demonstrated efficacy in reducing seizure activity, suggesting that it may be a candidate for further development in treating epilepsy and related disorders .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes and functional group modifications. Recent advancements in synthetic methodologies have allowed for more efficient production of this compound with high yield and purity .

Structural Characterization

Crystal structure analysis has provided insights into the molecular conformation of the compound. Studies utilizing techniques such as X-ray crystallography have revealed the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding its reactivity and interaction with biological targets . The Hirshfeld surface analysis has also been employed to assess intermolecular interactions, which play a significant role in the compound's biological activity .

Case Study: Anticancer Efficacy

In a study published in 2024, researchers synthesized several derivatives of this compound to evaluate their anticancer properties. The derivatives were tested against multiple cancer cell lines, revealing that modifications to the bromophenyl group significantly influenced cytotoxicity profiles. One derivative exhibited an IC50 value lower than that of standard chemotherapeutics like doxorubicin, highlighting its potential as a lead compound for drug development .

Case Study: Anticonvulsant Activity

A separate investigation focused on the anticonvulsant effects of this compound using animal models of epilepsy. The results indicated a dose-dependent reduction in seizure frequency and duration when administered to subjects during induced seizures. Notably, the compound's mechanism was linked to modulation of neurotransmitter systems involved in seizure activity, suggesting a novel pathway for anticonvulsant action .

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

6-(4-Bromophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile: shares similarities with other dihydropyridine derivatives, such as nifedipine and amlodipine.

Thiazole derivatives: Compounds like 4-(4-Bromophenyl)-thiazol-2-amine also exhibit similar biological activities.

Uniqueness

- The presence of both bromophenyl and phenyl groups in this compound provides unique steric and electronic properties, making it distinct from other similar compounds.

- Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness .

Biological Activity

6-(4-Bromophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, highlighting findings from various studies, including cytotoxicity against cancer cell lines and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 351.2 g/mol. The compound features a dihydropyridine core, which is known for its diverse biological activities.

Cytotoxicity

Numerous studies have investigated the cytotoxic potential of this compound against various cancer cell lines. Notably, one study reported that several derivatives of 1,2-dihydropyridine exhibited significant cytotoxic effects against human tumor cell lines, including colon HT29 carcinoma cells. The most active compounds showed potency greater than doxorubicin, a well-known chemotherapeutic agent. Specifically, analog 24 was noted to be 2.5 times more effective than doxorubicin in inhibiting HT29 cells .

Table 1: Cytotoxic Activity of Dihydropyridine Derivatives

| Compound | Cell Line | IC50 (µM) | Relative Activity to Doxorubicin |

|---|---|---|---|

| Analog 24 | HT29 | 5.0 | 2.5x |

| Analog 15 | MCF7 | 10.0 | 1.8x |

| Analog 23 | A549 | 7.5 | 2.0x |

The mechanism underlying the cytotoxic effects involves the induction of apoptosis through cell cycle arrest at the G2/M phase. This was demonstrated through flow cytometric analyses showing increased populations in the G2/M phase and pre-G1 phase in treated cells compared to controls . The activation of caspases (specifically caspases 3 and 7) was also implicated in mediating apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity. A series of studies evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values indicated that some derivatives were comparable to standard antibiotics like ampicillin .

Table 2: Antimicrobial Activity of Dihydropyridine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Comparison to Ampicillin |

|---|---|---|---|

| Analog 24 | Staphylococcus aureus | 10 | Equivalent |

| Analog 20 | Escherichia coli | 15 | Slightly less effective |

| Analog 21 | Klebsiella pneumonia | 12 | Equivalent |

Case Studies

Several case studies have highlighted the therapeutic potential of dihydropyridine derivatives:

- Study on Colon Cancer : A study focused on the effects of various dihydropyridine derivatives on HT29 cells revealed that these compounds could inhibit cell proliferation significantly more than traditional chemotherapeutics .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against clinical isolates and found that certain derivatives exhibited potent activity against resistant strains of bacteria .

Q & A

Advanced Question

- Electron-withdrawing groups (e.g., Br) : Increase thermal stability (mp >250°C) and enhance π-π stacking in crystallography .

- Ortho vs. para substituents : Para-substituted derivatives (e.g., 4-ethoxyphenyl) exhibit higher solubility in DMSO due to reduced steric hindrance .

- Hydrogen-bonding motifs : Substituents with –OH or –NH₂ groups alter dimerization patterns, impacting bioavailability .

What computational methods support the interpretation of spectroscopic data?

Advanced Question

- DFT calculations : Gaussian09 with B3LYP/6-31G(d) predicts IR/NMR spectra, validated against experimental data (e.g., δ 7.71 ppm for aromatic protons) .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. ethanol) on conformational stability .

- SC-XRD vs. PXRD : Compare single-crystal and powder diffraction to assess polymorphism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.